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. J
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Introduction

2-lodo-N-phenylaniline is a halogenated aromatic amine, a structural motif that serves as a
versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced
materials. Its utility in synthetic chemistry, particularly in cross-coupling reactions, necessitates
unambiguous structural confirmation and purity assessment. This technical guide provides an
in-depth exploration of the primary spectroscopic techniques used to characterize 2-lodo-N-
phenylaniline: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS).

This document is structured to provide not only the spectral data but also the underlying
scientific principles and practical experimental protocols. The aim is to equip researchers,
scientists, and drug development professionals with a comprehensive framework for the robust
and reliable analysis of this compound.

Molecular Structure and Properties
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IUPAC Name: 2-lodo-N-phenylaniline

Molecular Formula: C12H10IN

Molecular Weight: 295.12 g/mol

SMILES: C1=CC=C(C=C1)NC2=CC=CcC=C2I

Below is the annotated molecular structure of 2-lodo-N-phenylaniline, which will be
referenced throughout the data interpretation sections.

Caption: Labeled structure of 2-lodo-N-phenylaniline.

Overall Analytical Workflow

The comprehensive characterization of 2-lodo-N-phenylaniline relies on a synergistic
workflow where each spectroscopic technique provides complementary information. NMR
spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key
functional groups, and mass spectrometry confirms the elemental composition and molecular
weight.
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Caption: General workflow for the spectroscopic analysis of 2-lodo-N-phenylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis

NMR spectroscopy is the most powerful technique for determining the precise molecular
structure of an organic compound in solution. *H NMR provides information on the number,
environment, and connectivity of hydrogen atoms, while 13C NMR maps the carbon skeleton.
For 2-lodo-N-phenylaniline, NMR is essential for confirming the substitution pattern on both
aromatic rings and the integrity of the amine linker.

Experimental Protocol

This protocol is designed to yield high-resolution spectra suitable for unambiguous structural
assignment.

o Sample Preparation: Accurately weigh 10-20 mg of the 2-lodo-N-phenylaniline sample and
dissolve it in approximately 0.7 mL of deuterated chloroform (CDCIs). The use of CDCls is
standard as it is an excellent solvent for this compound and its residual solvent peak is well-
characterized.[1]

 Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer for data acquisition.
Higher field strengths provide better signal dispersion, which is crucial for resolving the
complex aromatic region of the spectrum.[1]

e 1H NMR Acquisition:
o Experiment: Standard single-pulse experiment.
o Spectral Width: ~16 ppm, centered around 6 ppm.
o Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.[1]
o Reference: The residual CHCIs peak at 7.26 ppm is used for spectral calibration.[2]

e 13C NMR Acquisition:
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o Experiment: Proton-decoupled pulse program (e.g., zgpg30). This removes C-H coupling,
simplifying the spectrum to single lines for each unique carbon atom.

o Spectral Width: ~240 ppm.

o Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural
abundance of the 13C isotope.

o Reference: The CDClIs triplet centered at 77.16 ppm is used for spectral calibration.[1][2]

Data Interpretation and Analysis

The presence of an electron-withdrawing iodine atom and an electron-donating amine group
creates a distinct chemical shift pattern. The data presented below is based on literature
values.[2]

1H NMR (400 MHz, CDCls):

The spectrum is characterized by a broad singlet for the N-H proton and a series of multiplets
in the aromatic region.

0 7.78 (d, J = 7.6 Hz, 1H): This downfield doublet corresponds to the proton at the C6
position. Its significant downfield shift is due to the deshielding effect of the adjacent
electronegative iodine atom.

e 0 7.32-7.30 (m, 2H): This multiplet arises from the protons on the N-phenyl ring, likely the
ortho-protons (C2'/C6).

e 0 7.21-7.20 (m, 2H): This multiplet corresponds to the meta-protons (C3'/C5') of the N-phenyl
ring.

e 0 7.15-7.13 (m, 2H): This multiplet likely includes the para-proton (C4') of the N-phenyl ring
and the proton at the C4 position of the iodo-substituted ring.

e 0 7.04 (td, 1H): Atriplet of doublets, characteristic of the proton at the C5 position.

e 0 6.65-6.61 (m, 1H): This upfield multiplet corresponds to the proton at the C3 position,
which is ortho to the electron-donating amine group.
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e 05.92 (s, 1H): Abroad singlet characteristic of the secondary amine (N-H) proton.
13C NMR (100 MHz, CDCls):

The proton-decoupled 13C spectrum shows ten distinct signals, consistent with the twelve
carbon atoms of the molecule having some symmetry or overlapping signals.

0 144.1, 142.1, 139.7: These downfield signals correspond to the quaternary carbons

attached to nitrogen (C1, C1') and the carbon bearing the iodine atom (C2), which are
significantly influenced by their heteroatom substituents.

0 129.6, 129.2: These signals are in the typical range for aromatic C-H carbons and are
assigned to the carbons of the N-phenyl ring and the iodo-substituted ring.

0 122.7,122.1, 120.1, 116.0: These signals also correspond to the remaining C-H carbons in
the aromatic systems.

0 88.9: This highly upfield-shifted signal is characteristic of the carbon atom directly bonded
to the heavy iodine atom (C2), a phenomenon known as the "heavy atom effect".[2]

Data Summary Table: NMR

Technique Parameter Observed Data (in CDCI3)[2]

7.78, 7.32-7.30, 7.21-7.20,
1H NMR Chemical Shifts (3, ppm) 7.15-7.13, 7.04, 6.65-6.61,
5.92

144.1, 142.1, 139.7, 129.6,
13C NMR Chemical Shifts (o, ppm) 129.2,122.7,122.1, 120.1,
116.0, 88.9

Infrared (IR) Spectroscopy
Theoretical Basis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of its chemical bonds. It is an excellent tool for identifying the presence of
specific functional groups. For 2-lodo-N-phenylaniline, IR spectroscopy is used to confirm the
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presence of the N-H bond of the secondary amine, the aromatic C-H bonds, and the C=C
bonds within the aromatic rings.

Experimental Protocol

The following protocol ensures a high-quality spectrum for functional group analysis.
e Sample Preparation:

o KBr Pellet Method (for solids): Grind a small amount of the sample (1-2 mg) with dry
potassium bromide (KBr) powder (~100 mg). Press the mixture into a thin, transparent
disk using a hydraulic press. This method minimizes interference from solvents.[1]

o Thin Film Method (if sample is an oil or low-melting solid): Place a small drop of the liquid
or molten sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the pure KBr pellet
to subtract atmospheric and instrumental interferences.

o Record the sample spectrum over a range of 4000-400 cm~1.

o Co-add at least 16 scans to improve the signal-to-noise ratio.[1]

Data Interpretation and Analysis

The IR spectrum of 2-lodo-N-phenylaniline is expected to show the following characteristic
absorption bands.

e ~3400 cm~* (N-H Stretch): A single, relatively sharp peak in this region is the hallmark of a
secondary amine N-H stretching vibration.[1] Its position and sharpness can be influenced by
hydrogen bonding.

e ~3050 cm~! (Aromatic C-H Stretch): Absorptions appearing just above 3000 cm~t are
characteristic of C-H stretching vibrations where the carbon is sp2 hybridized, confirming the
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aromatic nature of the rings.[1]

e ~1600 cm~t and ~1500 cm~t (C=C Ring Stretch): Two or more sharp bands in this region are
due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
These are highly characteristic of aromatic compounds.

e ~1300 cm~1 (C-N Stretch): The stretching vibration for the aromatic amine C-N bond typically
appears in this region.

e ~750 cm~! (C-H Out-of-Plane Bending): A strong absorption in this region often indicates the
substitution pattern on an aromatic ring. For a 1,2-disubstituted (ortho) ring, a strong band is
expected around 750 cm~1.

e Below 700 cm~1 (C-I Stretch): The carbon-iodine bond stretch is expected to appear at low
frequencies, typically in the range of 600-500 cm~1, though it can sometimes be difficult to
observe.[1]

Data Summary Table: IR

Expected Absorption Range

Vibrational Mode Structural Significance
(cm~)

N-H Stretch ~3400 Confirms secondary amine

Aromatic C-H Stretch ~3050 Confirms aromatic rings

C=C Ring Stretch ~1600, ~1500 Confirms aromatic rings

C-N Stretch ~1300 Aromatic amine linkage

C-| Stretch <700 Presence of iodo-substituent

Mass Spectrometry (MS)
Theoretical Basis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass
measurement, allowing for the determination of a molecule's elemental formula. Electrospray
lonization (ESI) is a "soft" ionization technique that typically produces the protonated molecular
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ion [M+H]* with minimal fragmentation, making it ideal for confirming the molecular weight of 2-
lodo-N-phenylaniline.[3]

Experimental Protocol

This protocol is designed for accurate mass determination using ESI-MS.
o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile. The solvent should be of high purity to avoid extraneous
peaks.[3]

 Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source, such as a Time-of-Flight (TOF) or Orbitrap analyzer, capable of high resolution.

e Infusion: Introduce the sample solution into the ESI source via direct infusion with a syringe
pump at a low flow rate (e.g., 5-10 pL/min).[3]

¢ MS Parameters:

o lonization Mode: Operate the mass spectrometer in positive ion mode to detect the
protonated molecule, [M+H]*.

o Mass Range: Scan a mass range that includes the expected m/z of the target ion (e.g.,
100-500 m/z).

o Calibration: Ensure the instrument is properly calibrated with a known standard to achieve
high mass accuracy.

Data Interpretation and Analysis

The primary goal is to identify the molecular ion peak and confirm its mass and elemental
composition.

e Molecular lon Peak [M+H]*: For 2-lodo-N-phenylaniline (CizH10IN), the expected
monoisotopic mass is 294.9858 Da. The ESI mass spectrum should show a prominent peak
for the protonated molecule [M+H]* at an m/z of approximately 295.9931.
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» High-Resolution Data: HRMS provides an exact mass measurement. A literature report
found the [M+H]* ion at m/z 295.9927, which is in excellent agreement with the calculated
value of 295.9936 for [C12H11IN]*.[2] This level of accuracy confirms the elemental formula
and rules out other potential structures with the same nominal mass.

 |sotopic Pattern: lodine is monoisotopic (12’l), so the characteristic isotopic pattern will be
dominated by the contribution from 3C. The M+1 peak (due to the presence of one 13C atom)
should have an intensity of approximately 13.2% relative to the monoisotopic M peak (12
carbons x 1.1% natural abundance).

Data Summary Table: MS

Technique Parameter Value

HRMS (ESI) Molecular Formula C12H10IN

Calculated m/z for [C12H11IN]*  295.9936([2]

Found m/z for [C12H11IN]* 295.9927(2]

Conclusion

The structural elucidation of 2-lodo-N-phenylaniline is definitively achieved through the
combined application of NMR, IR, and mass spectrometry. NMR spectroscopy provides an
unambiguous map of the carbon-hydrogen framework and confirms the ortho-iodo substitution
pattern. IR spectroscopy validates the presence of the key secondary amine and aromatic
functional groups. Finally, high-resolution mass spectrometry confirms the correct elemental
composition and molecular weight with high precision. The protocols and interpretive
frameworks presented in this guide offer a robust system for the comprehensive
characterization and quality control of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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